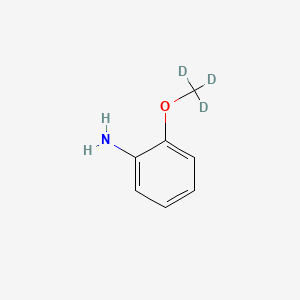

2-(Trideuteriomethoxy)aniline

Vue d'ensemble

Description

2-(Trideuteriomethoxy)aniline is an organic compound that is a derivative of aniline . It is also known as aminobenzene or phenylamine . It is a labeled 4-Methoxy-2-nitroaniline and is used in the preparation of isotopically substituted benzimidazoles as proton pump inhibitors .

Synthesis Analysis

The synthesis of anilines, including 2-(Trideuteriomethoxy)aniline, generally involves the nitration–reduction pathway . In this process, a hydrogen atom on a benzene ring is replaced by a primary amine group (NH2) . Another method involves a dual chelation-assisted RhCl3-catalyzed oxidative C–H/C–H cross-coupling reaction of aniline derivatives .Molecular Structure Analysis

The molecular structure of 2-(Trideuteriomethoxy)aniline is similar to that of other aniline compounds . Anilines are benzene rings with a nitrogen atom attached . The amino group in anilines is pyramidal .Chemical Reactions Analysis

Anilines, including 2-(Trideuteriomethoxy)aniline, are precursors of many high-value chemical products . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .Physical And Chemical Properties Analysis

Anilines, including 2-(Trideuteriomethoxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .Applications De Recherche Scientifique

Potentiometric Sensors and Nonenzymatic Glucose Sensing

The application of poly(aniline) in potentiometric sensors, particularly as a nonenzymatic glucose sensor, is a notable area of research. The inductive effect of reactive substituents on the pK_a of poly(aniline) is exploited to create active sensing elements. This approach, involving physical distortions or changes in electron density, results in altered conductivity, suitable for glucose sensing applications (Shoji & Freund, 2001).

Conductive Polymers and Alternative Energy Sources

Polyaniline (PANI) is extensively investigated for its ability to regulate properties for potential application in alternative energy sources, non-linear optics, and erasable optical information storage. The polymerization of aniline and its transformations are seen as typical redox processes, highlighting its use in cationic polymerization and various application areas (Gospodinova & Terlemezyan, 1998).

Inhibition of Autoxidation

Research into the reactions of peroxy radicals with substituted anilines, including 2,4,6-tri-tert-butyl aniline, reveals insights into the inhibition of autoxidation. The primary process involves hydrogen atom abstraction, with significant implications for understanding the chemical behavior of similar compounds (Gardner, Howard, & Ingold, 1964).

Silsesquioxane Precursors and Novel Siliceous Materials

Aniline oligomers have been investigated for their role in synthesizing novel siliceous materials. Electroactive organo-bridged silsesquioxane precursors, incorporating the emeraldine form of amine-capped aniline trimer, demonstrate potential for creating innovative materials with detailed electrochemical behavior (Guo et al., 2007).

Corrosion Resistance in Epoxy Coatings

The use of aniline trimer in epoxy coatings has been studied for its corrosion resistance properties. Novel functionalizations of graphene sheets with aniline trimer indicate significant enhancements in the long-term anti-corrosion ability of epoxy matrices, crucial for industrial applications (Ye et al., 2019).

Spectroscopic and Quantum Chemical Electronic Structure Investigations

Investigations into the electronic structure of substituted anilines using spectroscopic methods reveal significant insights into their molecular structural and electronic properties. These studies are essential for understanding the behavior and potential applications of these compounds in various scientific fields (Arjunan, Rani, & Mohan, 2011).

Electroactive Polymers and Redox States

Polyaniline's environmental stability and redox properties make it a subject of extensive study. Its ability to exist in various intrinsic redox states presents unique opportunities for applications in conductive polymers (Kang, Neoh, & Tan, 1998).

Nanostructures in Drug Delivery and Sensors

PEGylated tetra(aniline) ABA triblock structures demonstrate potential for drug delivery and sensor applications. These structures exhibit electroactivity and self-assembling capabilities in aqueous media, important for future technological advancements (Mushtaq, Akhter, & Shah, 2019).

Anticorrosive Behavior of Aromatic Epoxy Monomers

The anticorrosive behavior of aromatic epoxy monomers on carbon steel corrosion in acidic solutions is another critical application. The synthesis and characterization of these monomers demonstrate their effectiveness as corrosion inhibitors, essential for material sciences (Dagdag et al., 2019).

Safety And Hazards

Orientations Futures

The future directions of 2-(Trideuteriomethoxy)aniline could involve its use in the synthesis of unsymmetrical 2,2′-diaminobiaryls, which are potent dual Mer/c-Met inhibitors for effective tumor treatment . This suggests that 2-(Trideuteriomethoxy)aniline holds promise in the field of cancer treatment .

Propriétés

IUPAC Name |

2-(trideuteriomethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPITZXILSNTON-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trideuteriomethoxy)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

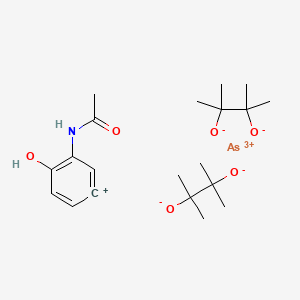

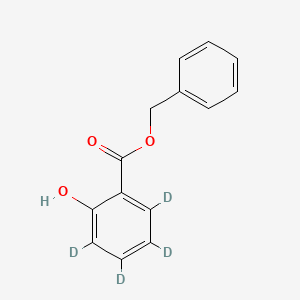

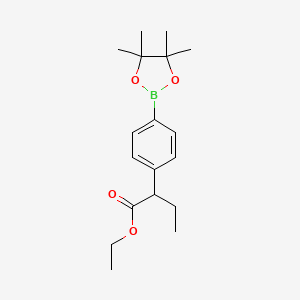

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,8,8-Tetramethyl-8,9-dihydropyrido[2,1-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B569960.png)

![6-Methyl-1H-pyrazolo[3,4-B]pyrazin-3-OL](/img/structure/B569977.png)